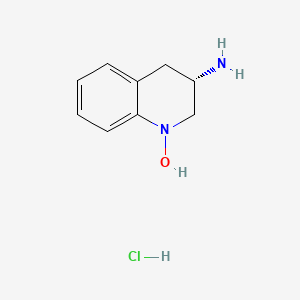

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is a chiral compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with an amino group and a hydroxyl group, making it a versatile intermediate for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable quinoline precursor.

Reduction: The quinoline precursor undergoes reduction to form the dihydroquinoline intermediate.

Amination: The dihydroquinoline intermediate is then subjected to amination to introduce the amino group at the desired position.

Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing heterogeneous or homogeneous catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

化学反应分析

Types of Reactions

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its fully reduced form.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Condensation: Acid or base catalysts are used to facilitate condensation reactions.

Major Products

The major products formed from these reactions include:

Quinoline N-oxides: Formed through oxidation reactions.

Reduced Quinoline Derivatives: Obtained from reduction reactions.

Substituted Quinoline Derivatives: Resulting from substitution reactions.

Condensed Heterocycles: Formed through condensation reactions.

科学研究应用

Pharmaceutical Research

Anticancer Activity

Research indicates that compounds related to the dihydroquinoline structure exhibit significant anticancer properties. For instance, derivatives of quinolin-2(1H)-one have been synthesized and evaluated for their antitumor effects against various cancer cell lines. These studies demonstrate that modifications to the dihydroquinoline scaffold can enhance biological activity, providing a pathway for developing novel anticancer agents .

Antiparasitic Activity

The compound has shown potential in treating parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of human African trypanosomiasis. A study identified a series of substituted compounds with dihydroquinoline structures that displayed potent antiparasitic activity with low effective concentrations (EC50 values) in vitro . The lead compound from this series demonstrated oral bioavailability and efficacy in murine models, suggesting a promising avenue for drug development against neglected tropical diseases.

Chemical Probes

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride serves as a chemical probe in biological systems to study various mechanisms. Its unique structure allows researchers to explore interactions with specific protein targets, which can lead to insights into disease mechanisms and potential therapeutic strategies. For example, studies have focused on optimizing shape complementarity in binding interactions with proteins like B-cell lymphoma 6 (BCL6), where modifications to the quinoline structure have resulted in enhanced binding affinity and cellular activity .

Structure-Activity Relationship Studies

The compound's structural characteristics enable extensive structure-activity relationship (SAR) studies. By systematically modifying functional groups on the dihydroquinoline core, researchers can identify which alterations lead to improved biological activity or reduced toxicity. This approach has been instrumental in developing new drug candidates with optimized pharmacological profiles .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been explored in various research settings. The development of new synthetic methodologies allows for the efficient production of these compounds, facilitating further research into their applications. For instance, novel synthetic routes have been developed that enhance yield and purity while minimizing environmental impact .

Case Studies

作用机制

The mechanism of action of (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as:

Enzyme Inhibitor: Inhibiting the activity of enzymes by binding to their active sites.

Receptor Modulator: Modulating the activity of receptors by acting as an agonist or antagonist.

Signal Transduction Modulator: Affecting signal transduction pathways by interacting with key signaling molecules.

相似化合物的比较

Similar Compounds

®-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

Quinoline: The parent compound with a wide range of derivatives and applications.

Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.

Uniqueness

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other quinoline derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

生物活性

(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves several steps:

- Starting Material : A suitable quinoline precursor is selected.

- Reduction : The quinoline is reduced to form a dihydroquinoline intermediate.

- Amination : The dihydroquinoline undergoes amination to introduce the amino group.

- Chirality Induction : Chiral catalysts or auxiliaries are used to obtain the (S)-enantiomer.

- Hydrochloride Formation : The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It can act as an enzyme inhibitor by binding to active sites, thereby inhibiting enzymatic activity.

- Receptor Modulation : The compound may modulate receptor activities, acting as either an agonist or antagonist depending on the target receptor.

- Signal Transduction Modulation : It influences signal transduction pathways by interacting with key signaling molecules.

2.2 Therapeutic Applications

The compound has shown potential in various therapeutic areas:

- Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antiviral Properties : Research indicates that it may inhibit viral replication, making it a candidate for antiviral drug development.

- Antibacterial Effects : Preliminary studies suggest that the compound exhibits antibacterial properties against certain strains of bacteria .

3. Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

4. Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (R)-3-Amino-3,4-dihydroquinolin-1(2H)-ol | Enantiomer of the target compound | Different biological profile; less potent in anticancer assays |

| Quinoline Derivatives | Parent compound structure | Broad spectrum of activities but lacks specific targeting seen in (S)-form |

| Quinoline N-Oxides | Oxidized derivatives | Distinct properties; often used as prodrugs but with varying efficacy. |

5. Conclusion

This compound represents a promising compound in medicinal chemistry with diverse biological activities including anticancer, antiviral, and antibacterial effects. Its unique structural properties contribute to its potency and specificity in targeting various biological pathways. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

属性

IUPAC Name |

(3S)-1-hydroxy-3,4-dihydro-2H-quinolin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKYFBQDSTZGJ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C2=CC=CC=C21)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C2=CC=CC=C21)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。